molecular formula C12H8N2O3 B1362961 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde CAS No. 847446-87-1

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

Cat. No. B1362961
M. Wt: 228.2 g/mol
InChI Key: LOARMPVDLIAIOJ-UHFFFAOYSA-N
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Description

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde (4-NPCA) is an aldehyde compound with a wide range of applications in both scientific research and industrial chemistry. It has been used as a starting material for the synthesis of various organic compounds, and as a reagent in various reactions. It is also used as a probe molecule in biochemical studies and has been studied for its potential therapeutic applications.

Scientific Research Applications

  • Synthesis of Analog Compounds : The compound has been used in the synthesis of various analogs and derivatives. For instance, Singh and Lesher (1991) explored the synthesis of analogs of amrinone, which involved the conversion of related pyridine compounds through a series of chemical reactions, including nitrations and reductions (Singh & Lesher, 1991).

  • Ring Transformations : The compound is involved in reactions that lead to ring closures and transformations, as studied by Bertha et al. (1998). They examined the acid-catalyzed reactions of certain carbaldehydes to produce various compounds (Bertha et al., 1998).

  • Michael Reactions : Betancort and Barbas (2001) described the use of unmodified aldehydes in catalytic Michael addition reactions, leading to the formation of gamma-formyl nitro compounds. These compounds have potential applications in synthesizing chiral, nonracemic 3,4-disubstituted pyrrolidines (Betancort & Barbas, 2001).

  • Metal Complex Characterization : Odashima et al. (1993) investigated the extraction and characterization of metal complexes using 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde derivatives. Their work contributed to the molecular design of sensitive hydrazone reagents (Odashima et al., 1993).

  • Configurational Dynamics and Spectroscopy : A study by Gordillo et al. (2016) focused on a derivative of 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde, exploring its configurational dynamics and photoisomerization. This research provides insights into the potential use of such compounds in molecular machines and electronic devices (Gordillo et al., 2016).

  • Catalysis and Pharmaceutical Applications : The role of derivatives of this compound in catalysis for the synthesis of pharmaceutical intermediates was investigated by Perozo-Rondón et al. (2006). They highlighted the use of substituted benzaldehydes in reactions yielding dihydropyridine derivatives, important in pharmaceuticals like calcium channel blockers (Perozo-Rondón et al., 2006).

  • Enantioselective Catalysts : Constable et al. (2009) examined catalysts for the Henry reaction, optimizing conditions for converting 4-nitrobenzaldehyde to its derivatives. This research contributes to the understanding of catalytic reactions involving pyridine carbaldehydes (Constable et al., 2009).

  • Antimicrobial Activities : Prathipati and Sanasi (2022) conducted a one-pot green synthesis of chalcones using pyridine-2-carbaldehyde derivatives, including 4-nitro pyridine-2-carbaldehyde. They explored the antimicrobial activities of these derivatives, demonstrating their biological potential (Prathipati & Sanasi, 2022).

properties

IUPAC Name

4-(3-nitropyridin-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-8-9-3-5-10(6-4-9)12-11(14(16)17)2-1-7-13-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOARMPVDLIAIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377240
Record name 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

CAS RN

847446-87-1
Record name 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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